N-(4-methoxyphenyl)-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyphenyl group, a methyl group, and a piperazinyl group bearing a trifluoromethylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Substitution Reactions:
Piperazine Derivatization: The piperazine ring is introduced via nucleophilic substitution, followed by the attachment of the trifluoromethylbenzoyl group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles or electrophiles, solvents like dimethylformamide or dichloromethane.
Major Products
Scientific Research Applications
N-(4-methoxyphenyl)-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine
- N-(4-chlorophenyl)-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine
- N-(4-fluorophenyl)-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine
Uniqueness
N-(4-methoxyphenyl)-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
Molecular Formula |
C24H24F3N5O2 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C24H24F3N5O2/c1-16-15-21(29-19-7-9-20(34-2)10-8-19)30-23(28-16)32-13-11-31(12-14-32)22(33)17-3-5-18(6-4-17)24(25,26)27/h3-10,15H,11-14H2,1-2H3,(H,28,29,30) |
InChI Key |
ZUENHLUEYXNUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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